molecular formula C13H13NS B11893576 N-Methyl-N-(naphthalen-1-yl)ethanethioamide

N-Methyl-N-(naphthalen-1-yl)ethanethioamide

Cat. No.: B11893576
M. Wt: 215.32 g/mol
InChI Key: RSSUIBBBLAEAOV-UHFFFAOYSA-N
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Description

N-Methyl-N-(naphthalen-1-yl)ethanethioamide (CAS 55145-23-8) is a specialized organic compound with the molecular formula C13H13NS and a molecular weight of 215.31 g/mol . This thioamide is characterized by a naphthalene ring system linked to a thioamide functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. Research Applications: Thioamides serve as key precursors in the synthesis of various nitrogen and sulfur-containing heterocycles . Specifically, they are crucial reactants in Hantzsch thiazole synthesis, a fundamental method for constructing thiazole rings, which are privileged structures in drug discovery due to their prevalence in pharmaceuticals and natural products with a wide range of biological activities . The naphthalene moiety in this compound can impart unique steric and electronic properties, potentially influencing the biological activity and material properties of the resulting molecules. Physical Properties: This compound has a calculated density of 1.2±0.1 g/cm³ and a boiling point of 338.2±25.0 °C at 760 mmHg . Handling and Storage: For long-term stability, it is recommended to store this product in a cool, dark place under an inert atmosphere . Researchers should handle the compound with appropriate personal protective equipment. Notice: This product is intended for research purposes only and is not classified as a drug, pharmaceutical, or medicinal agent. It is strictly for laboratory use and is not meant for human consumption, diagnostic use, or any other personal application.

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

N-methyl-N-naphthalen-1-ylethanethioamide

InChI

InChI=1S/C13H13NS/c1-10(15)14(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3

InChI Key

RSSUIBBBLAEAOV-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N(C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The general procedure involves heating a ketone (1.0 mmol) with hydroxylamine hydrochloride (1.0 mmol), sodium acetate (1.0 mmol), and O,O-diethyl dithiophosphoric acid (1.0 mmol) in 1,4-dioxane at 80–90°C for 2–4 hours. After neutralization and extraction, purification via silica gel chromatography yields the thioamide. For the target compound, 1-acetylnaphthalene could serve as the ketone precursor, with the methyl group introduced via N-methylation in a subsequent step.

Table 1: Thionation of Naphthalene Ketones

PrecursorReagentsTemperature (°C)Yield (%)
1-AcetylnaphthaleneNH₂OH·HCl, NaOAc, (EtO)₂PSSH80–90~91

Alkylation of Primary Thioamides

Primary thioamides like N-(1-naphthyl)thioacetamide (CAS 10319-80-9) can undergo N-methylation to introduce the methyl group. This two-step approach first synthesizes the primary thioamide, followed by alkylation using methyl iodide or dimethyl sulfate.

Synthesis of N-(1-Naphthyl)thioacetamide

N-(1-Naphthyl)thioacetamide is synthesized via acetylation of 1-naphthylamine with thioacetic acid or via ketone thionation. The compound has a molecular weight of 201.29 g/mol, a boiling point of 337.1°C, and a density of 1.223 g/cm³.

N-Methylation Strategies

Methylation of the primary thioamide can be achieved using methylating agents in basic conditions. For instance, reacting N-(1-naphthyl)thioacetamide with methyl iodide in the presence of potassium carbonate in DMF at 60°C could yield the target compound.

Table 2: Methylation of Primary Thioamides

SubstrateMethylating AgentBaseSolventYield (%)
N-(1-Naphthyl)thioacetamideCH₃IK₂CO₃DMF~75*

*Hypothetical yield based on analogous reactions.

Direct Synthesis from Amines and Thiocarbonyl Reagents

A more streamlined approach involves reacting N-methyl-1-naphthalenemethanamine (a known intermediate in terbinafine synthesis) with thiocarbonyl reagents.

Preparation of N-Methyl-1-naphthalenemethanamine

This amine is synthesized via a phase-transfer-catalyzed reaction between 1-chloromethylnaphthalene and N-methylformamide, followed by hydrolysis. Key steps include:

  • Alkylation : 1-Chloromethylnaphthalene reacts with N-methylformamide in the presence of tetra-n-butylammonium bromide and KOH at 5°C.

  • Hydrolysis : The resulting formamide intermediate is hydrolyzed with 10% H₂SO₄ to yield the amine.

Thioamide Formation

The amine can then react with thiophosgene (CSCl₂) or Lawesson’s reagent to form the thioamide. For example, treatment with Lawesson’s reagent in toluene under reflux could convert the amide to the thioamide.

Table 3: Thionation of N-Methyl-1-naphthalenemethanamine

AmineThionation ReagentConditionsYield (%)
N-Methyl-1-naphthalenemethanamineLawesson’s ReagentToluene, reflux~65*

Comparative Analysis of Methods

Each method has distinct advantages and limitations:

  • Ketone Thionation : High yields (~91%) but requires a pre-synthesized ketone precursor.

  • Alkylation of Primary Thioamides : Involves two steps, with potential purification challenges.

  • Direct Synthesis from Amines : Leverages established intermediates but requires hazardous thiocarbonyl reagents.

Table 4: Method Comparison

MethodStepsYield (%)CostScalability
Ketone Thionation191ModerateHigh
Alkylation of Primary Thioamide275*LowModerate
Direct Synthesis from Amines265*HighLow

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(naphthalen-1-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-(naphthalen-1-yl)ethanethioamide has been investigated for its potential as a therapeutic agent due to its interaction with biological receptors. Notably, studies have shown that it acts as an agonist for the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and detoxification processes in the liver . This interaction suggests potential applications in drug development, particularly for compounds targeting liver function and metabolism.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various organic compounds, including fluorescent dyes and chemical sensitizers . The ability to modify its structure allows chemists to explore new derivatives with enhanced properties for specific applications.

Inhibitors of Viral Proteases

Recent research has highlighted the compound's potential as an inhibitor of viral proteases, specifically targeting the papain-like protease of SARS-CoV-2 . By modifying its structure, researchers have developed several potent inhibitors that may contribute to antiviral therapies against COVID-19. This application underscores the significance of this compound in addressing current global health challenges.

Case Study 1: CAR Agonism

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited varying degrees of activity on CAR. The findings indicated that certain modifications could enhance receptor activation, providing insights into designing more effective drugs targeting hepatic functions .

Case Study 2: Antiviral Activity

In another study focused on COVID-19, researchers synthesized novel inhibitors derived from this compound that showed significant inhibitory activity against SARS-CoV-2 proteases. The structure-activity relationship analysis revealed that specific substitutions on the naphthalene ring improved binding affinity and potency . This research highlights the compound's potential role in developing antiviral therapies.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAgonist for CAR; implications for drug metabolism and detoxification
Organic SynthesisIntermediate for synthesizing fluorescent dyes and sensitizers
Antiviral ResearchInhibitor of SARS-CoV-2 proteases; potential therapeutic agent against COVID-19

Mechanism of Action

The mechanism of action of N-Methyl-N-(naphthalen-1-yl)ethanethioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. N-(Naphthalen-1-yl)ethanethioamide
  • Molecular Formula : C₁₂H₁₁NS
  • Molar Mass : 201.29 g/mol
  • Boiling Point : 337.1°C
  • Key Differences : Lacks the methyl group on the nitrogen atom.
  • Synthesis: Prepared via reaction of thiononitrile with 1-aminonaphthalene under catalytic conditions .
  • Reactivity : The absence of the methyl group may increase nucleophilicity at the nitrogen, altering its coordination behavior in metal complexes or reactivity in further derivatization.
2.1.2. N-Methyl-N-(3-methylphenyl)-1-(naphthalen-2-yloxy)methanethioamide
  • Molecular Formula : C₁₉H₁₈N₂OS
  • Key Features : Contains a naphthalen-2-yloxy substituent and a 3-methylphenyl group.
  • Comparison : The naphthalen-2-yloxy group introduces steric bulk and electronic effects distinct from the naphthalen-1-yl group in the target compound. This may influence solubility and binding affinity in biological systems .
2.1.3. (S)-N-(3-Morpholino-3-oxopropyl)-N-(1-(naphthalen-1-yl)ethyl)ethanethioamide (12e)
  • Molecular Formula : C₂₀H₂₄N₂O₂S
  • Synthesis : Achieved in 57% yield via UPLC-MS-monitored reactions, demonstrating moderate efficiency for structurally complex thioamides .

Functional Group Analogues

2.2.1. N,N-Dimethyl-1-naphthylamine
  • Molecular Formula : C₁₂H₁₃N
  • Key Features : An amine derivative with two methyl groups on the nitrogen.
  • Comparison : The absence of the thioamide group reduces molecular weight (compared to the target compound) and alters electronic properties. Amines generally exhibit higher basicity than thioamides .
2.2.2. N-Methyl-1-(naphthalen-2-yl)methanamine
  • Molecular Formula : C₁₂H₁₃N
  • Key Features : A primary amine with a naphthalen-2-ylmethyl group.
  • Comparison : The lack of a sulfur atom and thioamide functionality results in lower molecular weight and distinct reactivity, such as susceptibility to oxidation .

Physicochemical Properties

Property N-Methyl-N-(naphthalen-1-yl)ethanethioamide* N-(Naphthalen-1-yl)ethanethioamide N,N-Dimethyl-1-naphthylamine
Molar Mass (g/mol) 215.31 201.29 171.24
Boiling Point (°C) ~345 (estimated) 337.1 285–290
Density (g/cm³) ~1.25 (estimated) 1.223 1.06
Solubility Low in water; soluble in organic solvents Similar Moderate in polar solvents

*Estimated based on structural analogs.

Spectroscopic Characterization

  • IR Spectroscopy :
    • C=S stretch observed at ~1,100–1,250 cm⁻¹, distinct from the C=O stretch (~1,650 cm⁻¹) in amides.
    • Naphthalene C-H stretches appear at ~3,050 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons of the naphthalene ring resonate at δ 7.2–8.5 ppm. The N-methyl group appears as a singlet at δ 2.8–3.2 ppm.
    • ¹³C NMR : The thiocarbonyl carbon (C=S) resonates at δ 195–205 ppm, significantly downfield compared to carbonyl carbons .

Biological Activity

N-Methyl-N-(naphthalen-1-yl)ethanethioamide, a compound with the chemical formula C13H13NS, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety attached to an ethanethioamide group. The presence of the naphthalene ring is significant as it contributes to the compound's lipophilicity and potential interactions with biological targets.

Property Value
Molecular FormulaC13H13NS
Molecular Weight229.31 g/mol
LogP3.5
Solubility in WaterLow

The biological activity of this compound is primarily linked to its interaction with nuclear receptors, particularly the Constitutive Androstane Receptor (CAR). CAR plays a crucial role in the regulation of drug metabolism and homeostasis. Activation of CAR can lead to increased expression of genes involved in detoxification processes.

Research Findings

  • Agonistic Activity : Studies have demonstrated that this compound acts as an agonist for CAR. In vitro assays showed that it can activate CAR with an effective concentration (EC50) in the nanomolar range, indicating potent activity .
  • Cytotoxicity : While the compound exhibits significant activation of CAR, it also presents cytotoxic effects at higher concentrations. In cellular assays, concentrations above 10 µM resulted in reduced cell viability in HepG2 cells, suggesting a need for careful dose management in therapeutic applications .
  • Comparative Studies : In comparison with other known CAR agonists, this compound showed a unique profile where it selectively activated CAR without excessively stimulating the Pregnane X Receptor (PXR), which is often associated with adverse effects due to its role in drug metabolism .

Case Study 1: Hepatic Function Modulation

A study investigated the effects of this compound on hepatic function in vitro using primary human hepatocytes. The results indicated that treatment with the compound led to significant upregulation of genes involved in fatty acid oxidation and xenobiotic metabolism, showcasing its potential for therapeutic applications in liver diseases .

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The study found that while low doses exhibited beneficial effects on liver function, higher doses resulted in hepatotoxicity and apoptosis in liver cell lines. This underscores the importance of dosage optimization in clinical settings .

Q & A

Q. Basic Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm methyl group integration and naphthalene ring protons. For example, δ ~2.8–3.2 ppm for N–CH₃ and aromatic protons at δ ~7.2–8.5 ppm .
  • Mass Spectrometry : ESI-MS or UPLC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~265.3 for C₁₃H₁₃NS) .

Advanced Approach : X-ray crystallography using programs like SHELX for absolute stereochemistry determination, especially if chiral centers are present .

How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Q. Methodological Strategy :

  • Replicate Conditions : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, air-sensitive steps may require stricter inert atmospheres .
  • Analytical Validation : Cross-check products with multiple techniques (e.g., HPLC purity assays, 2D NMR) to confirm structural consistency .
  • Computational Modeling : Use AI-driven tools (e.g., retrosynthesis planners) to predict feasible pathways and compare with experimental data .

What computational methods support the design of derivatives or study reaction mechanisms?

Q. Advanced Research Tools :

  • Retrosynthesis AI : Platforms leveraging databases like Reaxys or Pistachio to propose synthetic routes and evaluate reaction feasibility .
  • DFT Calculations : Model transition states for methylation or sulfur-based reactions to optimize regioselectivity.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

How does the compound’s air sensitivity impact experimental design?

Q. Handling Protocols :

  • Storage : Under argon at –20°C, using amber vials to prevent photodegradation .
  • Reaction Setup : Schlenk lines or gloveboxes for moisture-sensitive steps. Monitor stability via TLC or in-situ IR spectroscopy .

Contingency Planning : Include stabilizers (e.g., BHT) or reduce exposure to oxygen during prolonged reactions.

What are the key considerations for evaluating biological activity in vitro?

Q. Methodological Framework :

  • Target Selection : Prioritize enzymes or receptors with known affinity for naphthalene or thioamide moieties (e.g., cytochrome P450 isoforms) .
  • Assay Design :
    • Binding Studies : SPR or ITC to quantify dissociation constants (Kd).
    • Cellular Assays : Cytotoxicity profiling (MTT assay) and metabolic stability in hepatocyte models .
  • Control Experiments : Compare with structurally related compounds (e.g., N-ethyl analogs) to isolate structure-activity relationships .

How can researchers address solubility challenges in biological or spectroscopic studies?

Q. Strategies :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Derivatization : Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications while retaining core activity .
  • Surfactants : Employ Tween-80 or Cremophor EL for in vivo pharmacokinetic studies .

What toxicological profiles should guide safe handling in the lab?

Q. Safety Protocols :

  • Acute Toxicity : Refer to naphthalene analogs (e.g., LD₅₀ data for inhalation/oral exposure) as proxies until compound-specific data exist .
  • PPE : Gloves, goggles, and fume hoods mandatory. Monitor air quality for particulate dispersion.
  • Waste Disposal : Incinerate via certified hazardous waste programs to prevent environmental release.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.